An In-depth Technical Guide to 2-Iodo-6-methoxy-3-nitropyridine: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Iodo-6-methoxy-3-nitropyridine: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Iodo-6-methoxy-3-nitropyridine (CAS Number: 1600094-08-3), a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, logical synthesis strategies, predictable reactivity, and its utility in the synthesis of complex molecules, all grounded in established chemical principles and supported by authoritative references.
Core Compound Analysis: Physicochemical Properties
2-Iodo-6-methoxy-3-nitropyridine is a substituted pyridine ring, a heterocyclic aromatic organic compound. Its structure is characterized by the presence of an iodine atom at the 2-position, a nitro group at the 3-position, and a methoxy group at the 6-position. This specific arrangement of functional groups dictates its reactivity and utility as a chemical intermediate.
| Property | Value | Source |
| CAS Number | 1600094-08-3 | |
| Molecular Formula | C₆H₅IN₂O₃ | |
| Molecular Weight | 280.02 g/mol | |
| IUPAC Name | 2-iodo-6-methoxy-3-nitropyridine | |
| SMILES | COC1=NC(=C(C=C1)[O-])I | |
| Appearance | Typically a solid | Inferred from related compounds |
| Purity | Commonly available at ≥95% | |
| Storage | Store at 0-8 °C |
Strategic Synthesis of 2-Iodo-6-methoxy-3-nitropyridine
A key reference for a similar transformation is the synthesis of 2-amino-6-methoxy-3-nitropyridine from 2,6-dichloro-3-nitropyridine, as detailed in US Patent 7,256,295 B2.[1] By analogy, one could start with 2,6-diiodo-3-nitropyridine or 2-chloro-6-iodo-3-nitropyridine and perform a selective methoxylation.
An alternative and likely more practical approach, given the reactivity of halopyridines, is to first introduce the methoxy group and then perform the iodination. A general representation of this synthetic strategy is outlined below:
Detailed Experimental Protocol (Hypothetical, based on analogous reactions)
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine
This step follows a well-established procedure for the nitration of dichloropyridines.[1]
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To a stirred solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine at a temperature maintained below 50°C.
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To this mixture, add fuming nitric acid dropwise, ensuring the temperature does not exceed 50°C.
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After the addition is complete, heat the reaction mixture to 100-105°C for several hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
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Collect the precipitated product by filtration, wash with water until neutral, and dry to yield 2,6-dichloro-3-nitropyridine.
Step 2: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine
This step involves a nucleophilic aromatic substitution of one of the chlorine atoms with a methoxide ion. The 2-position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitro group.
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Prepare a solution of sodium methoxide in methanol.
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To this solution, add 2,6-dichloro-3-nitropyridine portion-wise at a controlled temperature (e.g., 15°C).
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Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-chloro-6-methoxy-3-nitropyridine.
Step 3: Synthesis of 2-Iodo-6-methoxy-3-nitropyridine via Finkelstein Reaction
The final step would involve a halogen exchange reaction, substituting the chlorine atom with iodine.
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Dissolve 2-chloro-6-methoxy-3-nitropyridine in a suitable solvent such as acetone or acetonitrile.
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Add an excess of sodium iodide.
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Heat the mixture to reflux and monitor the reaction by TLC.
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Upon completion, cool the reaction mixture, filter to remove the sodium chloride byproduct, and concentrate the filtrate.
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The crude product can be purified by recrystallization or column chromatography to yield 2-Iodo-6-methoxy-3-nitropyridine.
Reactivity and Synthetic Utility
The reactivity of 2-Iodo-6-methoxy-3-nitropyridine is governed by the interplay of its functional groups. The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, makes it susceptible to nucleophilic attack. The iodine atom at the 2-position is an excellent leaving group in both nucleophilic aromatic substitution and as a coupling partner in transition metal-catalyzed reactions.
Nucleophilic Aromatic Substitution (SNAr)
The 2-iodo group is highly activated towards displacement by nucleophiles due to the strong electron-withdrawing effect of the adjacent 3-nitro group and the inherent electron deficiency of the pyridine ring. This allows for the facile introduction of a wide range of nucleophiles at the 2-position.
Typical Nucleophiles and Conditions:
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Amines (Primary and Secondary): Reaction with various amines can be achieved, often in a polar solvent like ethanol or DMF, sometimes with the addition of a non-nucleophilic base if the amine salt is used.[1]
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Alkoxides and Phenoxides: Alkoxides (e.g., sodium ethoxide) and phenoxides can displace the iodide to form the corresponding ethers.
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Thiols: Thiolates can be used to introduce sulfur-containing moieties.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl iodide with an organoboron reagent (e.g., a boronic acid or its ester) in the presence of a palladium catalyst and a base.[2][3] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Protocol for a Typical Suzuki-Miyaura Coupling:
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In an oven-dried flask, combine 2-Iodo-6-methoxy-3-nitropyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 eq.).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., dioxane, toluene, or a mixture of DMF and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired 2-aryl-6-methoxy-3-nitropyridine.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling the aryl iodide with a primary or secondary amine using a palladium catalyst and a suitable phosphine ligand.[4][5] This reaction is often preferred over classical SNAr for less reactive amines or when milder conditions are required.
Key Components of a Buchwald-Hartwig Amination:
| Component | Examples | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, BINAP, dppf | Sterically bulky and electron-rich phosphine ligands are crucial for the catalytic cycle. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are typically used. |
Protocol for a Typical Buchwald-Hartwig Amination:
-
To a dry flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., NaOtBu).
-
Add the solvent (e.g., toluene) and stir for a few minutes.
-
Add 2-Iodo-6-methoxy-3-nitropyridine and the amine coupling partner.
-
Heat the reaction mixture to the required temperature (typically 80-110°C) and monitor its progress.
-
After completion, cool the mixture, quench with water, and extract the product.
-
Purify the product via column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
Substituted nitropyridines are important scaffolds in medicinal chemistry. The nitro group can serve as a precursor to an amino group via reduction, which can then be further functionalized. The ability to introduce diverse substituents at the 2-position through the reactions described above makes 2-Iodo-6-methoxy-3-nitropyridine a valuable intermediate for the synthesis of compound libraries for screening and lead optimization.
While specific patents citing CAS number 1600094-08-3 are not prevalent, numerous patents describe the synthesis and use of structurally related 2-halo-6-alkoxy-3-nitropyridines in the development of therapeutic agents, including inhibitors of various kinases and other enzymes. The synthetic handles on this molecule allow for the exploration of chemical space around the pyridine core, which is a common feature in many biologically active compounds.
Safety and Handling
As with all laboratory chemicals, 2-Iodo-6-methoxy-3-nitropyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Iodo-6-methoxy-3-nitropyridine is a versatile and reactive building block for organic synthesis. Its trifunctionalized nature, with three distinct points for chemical modification, makes it a valuable tool for the construction of complex molecular architectures. The predictable reactivity of the 2-iodo group in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the controlled and efficient introduction of a wide array of functional groups. This positions 2-Iodo-6-methoxy-3-nitropyridine as a key intermediate for researchers and scientists in the field of drug discovery and development.
References
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Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Buchwald–Hartwig Amination. Wikipedia. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (2020). Buchwald-Hartwig Amination Reagent Guide. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Li, J., & Huang, Y. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 868826. [Link]
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ResearchGate. (n.d.). Suzuki cross-coupling of arylboronic acids with compound 2. Retrieved from [Link]
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Rivera-Carrillo, S., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 1839–1845. [Link]
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Le, C. M., & Spring, D. R. (2020). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. Organic Letters, 22(15), 5869–5873. [Link]
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